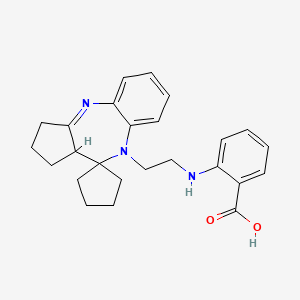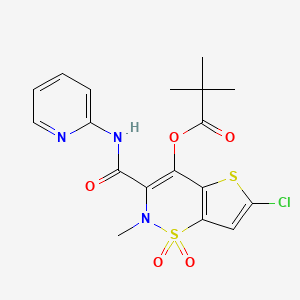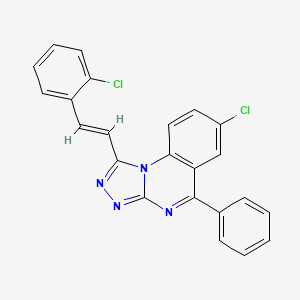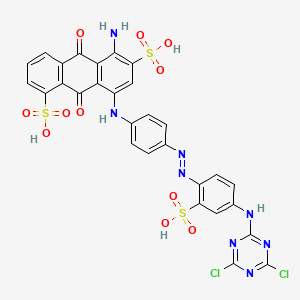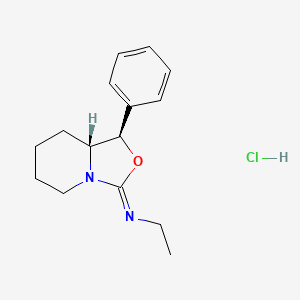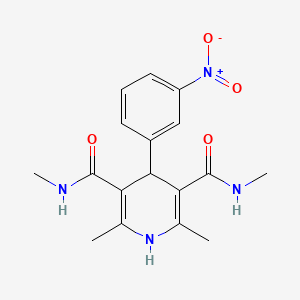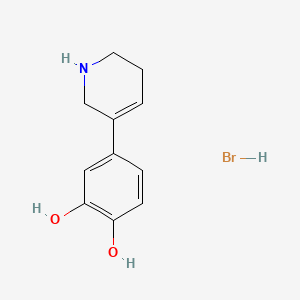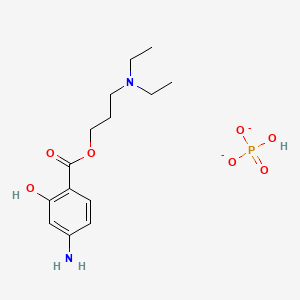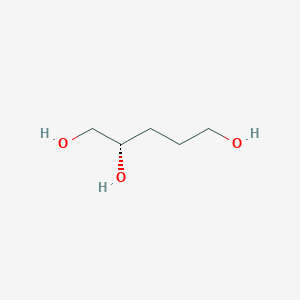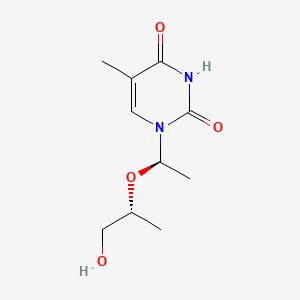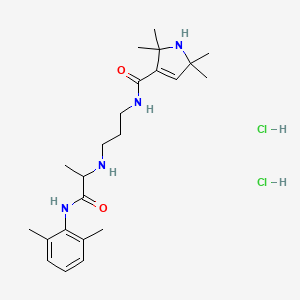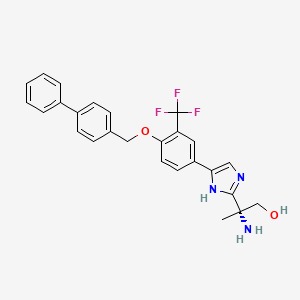
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1'-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the ethanol group and subsequent functionalization with the biphenyl and trifluoromethyl groups. Common reagents used in these reactions include imidazole, ethanol, biphenyl derivatives, and trifluoromethylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the imidazole ring or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Imidazole-2-ethanol derivatives with different substituents.
- Biphenyl derivatives with varying functional groups.
- Trifluoromethylated compounds with different core structures.
Uniqueness
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
911412-31-2 |
|---|---|
Molekularformel |
C26H24F3N3O2 |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
(2R)-2-amino-2-[5-[4-[(4-phenylphenyl)methoxy]-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C26H24F3N3O2/c1-25(30,16-33)24-31-14-22(32-24)20-11-12-23(21(13-20)26(27,28)29)34-15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h2-14,33H,15-16,30H2,1H3,(H,31,32)/t25-/m0/s1 |
InChI-Schlüssel |
NQPNQYMFNRJFNX-VWLOTQADSA-N |
Isomerische SMILES |
C[C@](CO)(C1=NC=C(N1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4)C(F)(F)F)N |
Kanonische SMILES |
CC(CO)(C1=NC=C(N1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


